3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
Overview
Description
3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is a synthetic organic compound belonging to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with methyl and oxo substituents
Preparation Methods
The synthesis of 3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to yield aminomethylene malonate. This intermediate undergoes cyclization and further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This binding is often facilitated by the keto and nitrogen atoms in the pyrido[1,2-a]pyrimidine core, which can chelate metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
3-METHYL-N-{8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,4-oxadiazole and 1,3,4-thiadiazole-substituted derivatives: These derivatives have been studied for their antiviral activity and metal chelation properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)16(21)19-14-10-18-15-9-12(2)6-7-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCKQDMREXNFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=C(C=CN3C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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